molecular formula C28H23N3O5 B15018406 N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide

N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide

Cat. No.: B15018406
M. Wt: 481.5 g/mol
InChI Key: OKTVBPCRMWGQPH-MIXAMLLLSA-N
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Description

N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide is a complex organic compound with a molecular formula of C32H27N5O5. This compound is characterized by the presence of benzyloxy groups, a nitro group, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide typically involves the condensation of 2,4-bis(benzyloxy)benzaldehyde with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylene]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
  • N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylene]-3-[(3-bromophenoxy)methyl]benzohydrazide
  • N’-[(Z)-[3,4-Bis(benzyloxy)phenyl]methylene]-2-(2,4-dichlorophenyl)-4-quinolinecarbohydrazide

Uniqueness

N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and nitro groups allows for diverse chemical transformations and potential therapeutic applications.

This detailed article provides a comprehensive overview of N’-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

N-[(Z)-[2,4-bis(phenylmethoxy)phenyl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C28H23N3O5/c32-28(23-11-14-25(15-12-23)31(33)34)30-29-18-24-13-16-26(35-19-21-7-3-1-4-8-21)17-27(24)36-20-22-9-5-2-6-10-22/h1-18H,19-20H2,(H,30,32)/b29-18-

InChI Key

OKTVBPCRMWGQPH-MIXAMLLLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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